1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]urea
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Overview
Description
N-(3-CHLOROPHENYL)-N’-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-N’-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]UREA typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropylamine. This can be achieved through the alkylation of 3,5-dimethylpyrazole with an appropriate alkyl halide.
Coupling Reaction: The intermediate amine is then reacted with 3-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of N-(3-CHLOROPHENYL)-N’-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]UREA may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-N’-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the urea group into an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(3-CHLOROPHENYL)-N’-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]UREA has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Agricultural Sciences: The compound is studied for its potential use as a herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.
Biological Research: It serves as a tool compound in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-(3-CHLOROPHENYL)-N’-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]UREA exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The chlorophenyl and pyrazolyl groups facilitate interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in altered cellular processes and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)-N’-[3-(1H-PYRAZOL-1-YL)-2-METHYLPROPYL]UREA: Lacks the dimethyl groups on the pyrazole ring, which may affect its binding affinity and specificity.
N-(3-CHLOROPHENYL)-N’-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]UREA: Has a different alkyl chain length, potentially influencing its pharmacokinetic properties.
Uniqueness
N-(3-CHLOROPHENYL)-N’-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]UREA is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and dimethylpyrazolyl groups enhances its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C16H21ClN4O |
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Molecular Weight |
320.82 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]urea |
InChI |
InChI=1S/C16H21ClN4O/c1-11(10-21-13(3)7-12(2)20-21)9-18-16(22)19-15-6-4-5-14(17)8-15/h4-8,11H,9-10H2,1-3H3,(H2,18,19,22) |
InChI Key |
JUKLXIRMCDQFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNC(=O)NC2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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